molecular formula C16H13BrN4O B498060 N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-56-2

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498060
CAS No.: 866846-56-2
M. Wt: 357.2g/mol
InChI Key: SGAZBMNURNAFCI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) is a triazole-based small molecule featuring a 5-methyl group, a phenyl substituent at position 1, and a 4-bromophenyl carboxamide moiety at position 2. Its structure combines a heterocyclic core with halogenated aromatic components, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities. The bromine atom at the para position of the phenyl ring introduces electronic and steric effects that influence intermolecular interactions and pharmacological properties .

Properties

IUPAC Name

N-(4-bromophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAZBMNURNAFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated triazole in the presence of a palladium catalyst and a base.

    Formation of the Carboxamide Group: The final step involves the condensation of the triazole derivative with an amine to form the carboxamide group. This reaction is typically carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex triazole-based compounds.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.

    Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It has been investigated for its potential use in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the biosynthesis of essential bacterial components, leading to cell death. For its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antitumor Activity

Compound A shares structural similarities with derivatives synthesized in , such as thiadiazole 9b (IC50 = 2.94 µM against HepG2) and thiazole 12a (IC50 = 1.19 µM against HepG2 and 3.4 µM against MCF-7). These analogs retain the 5-methyl-1-phenyl-triazole backbone but replace the 4-bromophenyl carboxamide with alternative substituents (e.g., phenyldiazenyl groups). The superior activity of 12a suggests that electron-deficient substituents (e.g., diazenyl) may enhance binding to cancer targets compared to halogenated aryl groups .

Halogen Substitution Trends

demonstrates that halogen size (F, Cl, Br, I) on phenyl rings in maleimide derivatives has minimal impact on inhibition potency (e.g., IC50 values range from 4.34 µM for I to 5.18 µM for F). However, bromine’s polarizability could enhance π-π stacking or hydrophobic interactions in target binding .

Structural and Crystallographic Comparisons

Crystal Packing and Weak Interactions

In , isomorphic bromophenyl and chlorophenyl imidazole-4-imines exhibit similar unit cell parameters but differ in C–H⋯X (X = Br, Cl) interactions.

Triazole Core Modifications

describes N-substituted-5-methyl-1-(4-methylphenyl)-triazole-4-carboxamides. Replacing the phenyl group at position 1 with a 4-methylphenyl (as in these analogs) increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to Compound A .

Receptor-Targeted Activity

Pyridazinone derivatives in highlight the role of the N-(4-bromophenyl) group in activating formyl peptide receptors (FPR1/FPR2). For example, N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist. This suggests that Compound A’s bromophenyl group may similarly target G-protein-coupled receptors, though its triazole core would confer distinct pharmacophore geometry .

Data Tables

Table 2: Crystallographic Parameters of Halogenated Analogs

Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Chlorophenyl imidazole (1) P-1 7.9767 10.9517 16.6753 80.522 87.046 89.207
Bromophenyl imidazole (2) P-1 8.0720 10.9334 16.8433 81.161 86.605 89.505

Key Findings and Implications

Core Flexibility : Modifications to the triazole core (e.g., diazenyl substituents) can significantly boost antitumor activity, suggesting avenues for optimizing Compound A .

Crystallographic Stability : Bromine’s role in weak intermolecular interactions could improve formulation stability but may require co-crystallization studies for validation .

Biological Activity

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN4OC_{16}H_{13}BrN_4O with a molecular weight of 357.2 g/mol. The structure features a triazole ring that is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In studies involving related compounds, such as 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, significant inhibitory effects against various pathogens have been documented. For instance:

  • Fusarium Wilt (race 4) : The compound demonstrated effective inhibition against this pathogen in vitro.
  • Colletotrichum gloeosporioides : Similar inhibitory effects were observed, highlighting its potential in agricultural applications .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)12.8
Compound BHepG2 (Liver)8.1
N-(4-bromophenyl)-5-methyl...A549 (Lung)TBD

These findings suggest that the compound could be further explored for its anticancer properties.

The mechanism through which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as cyclooxygenases and histone deacetylases.
  • Induction of Apoptosis : Studies have shown that certain triazoles can induce apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, contributing to their antiproliferative effects .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the efficacy of this compound was tested against plant pathogens. The results indicated a significant reduction in mycelial growth rates compared to control groups.

Case Study 2: Anticancer Screening

A screening study involving various triazole derivatives highlighted the potential of N-(4-bromophenyl)-5-methyl... in inhibiting tumor growth in xenograft models. The compound showed promising results with reduced tumor sizes compared to untreated controls.

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